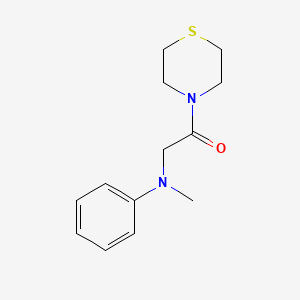
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone, also known as MATME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone is not fully understood. However, it has been suggested that its cytotoxic effects on cancer cells may be due to its ability to induce DNA damage and inhibit cell proliferation. Additionally, its neuroprotective effects may be attributed to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been found to have both biochemical and physiological effects. Its cytotoxic effects on cancer cells have been attributed to its ability to induce DNA damage and inhibit cell proliferation. Additionally, its neuroprotective effects have been attributed to its ability to scavenge free radicals and reduce oxidative stress. Moreover, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. Additionally, it has been found to have cytotoxic effects on cancer cells and neuroprotective effects against oxidative stress-induced damage in neuronal cells. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy in vivo.
将来の方向性
There are several future directions for the research on 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone. Firstly, further studies are needed to determine its mechanism of action and efficacy in vivo. Additionally, its potential applications in drug delivery systems need to be explored further. Moreover, the development of derivatives of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone may lead to compounds with improved efficacy and reduced toxicity. Finally, the potential of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease needs to be investigated further.
Conclusion:
In conclusion, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. Its synthesis method is relatively simple, and it has been found to have cytotoxic effects on cancer cells and neuroprotective effects against oxidative stress-induced damage in neuronal cells. However, further research is needed to determine its mechanism of action and efficacy in vivo. Additionally, its potential applications in drug delivery systems need to be explored further. Finally, the development of derivatives of 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone may lead to compounds with improved efficacy and reduced toxicity.
合成法
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone can be synthesized by reacting N-methylaniline with 1,4-thiomorpholine-2,3-dione in the presence of a catalyst such as triethylamine. The reaction yields a yellow crystalline solid that can be purified through recrystallization.
科学的研究の応用
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been studied for its potential applications in various research fields such as cancer therapy, neuroprotection, and drug delivery. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. Additionally, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone has been found to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. Furthermore, 2-(N-methylanilino)-1-thiomorpholin-4-ylethanone can be used as a drug delivery system due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
2-(N-methylanilino)-1-thiomorpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14(12-5-3-2-4-6-12)11-13(16)15-7-9-17-10-8-15/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGOTKAVIYCCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCSCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)

![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)
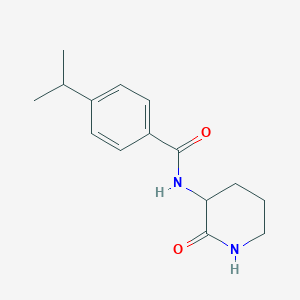
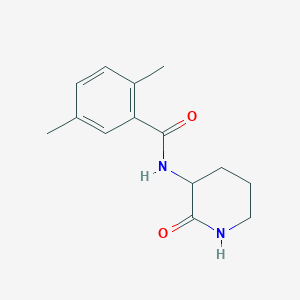

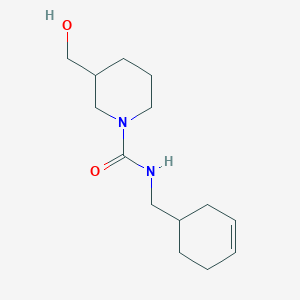
![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)
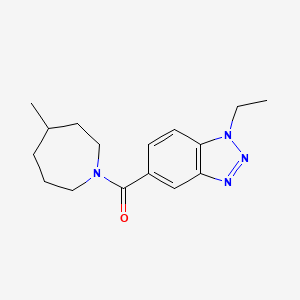

![N-[5-(dimethylamino)pyridin-2-yl]cyclopentanecarboxamide](/img/structure/B7528391.png)
![(E)-3-(3-methoxy-4-prop-2-enoxyphenyl)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B7528393.png)